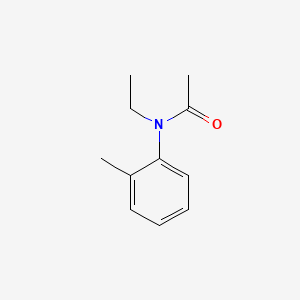

N-ethyl-N-(2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXUDYGBXVDETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361601 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6932-92-9 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Safe Handling & Risk Profile of N-Ethyl-N-(2-methylphenyl)acetamide

[1]

Executive Summary & Operational Context[1][2][3]

N-Ethyl-N-(2-methylphenyl)acetamide (CAS 13417-12-4) is a secondary amide primarily utilized in drug development as a synthesis intermediate or a reference impurity standard (often associated with Crotamiton or Lidocaine analogs).[1]

Unlike commodity chemicals with established, decades-old toxicological datasets, this compound is frequently encountered as a "Research Chemical."[1] Consequently, standard Safety Data Sheets (SDS) often lack specific organ-toxicity data.[1] This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles , treating the compound with the rigor required for N,N-disubstituted anilides.

Core Safety Directive: Treat as a potential methemoglobinemia inducer and severe eye/skin irritant . Handling requires strict engineering controls to prevent aerosolization and dermal absorption.

Physicochemical Identification

Before handling, verify the material against the Certificate of Analysis (CoA). This compound often exists as a viscous liquid or low-melting solid, making transfer difficult and increasing the risk of drips/spills.[1]

| Property | Specification / Value |

| Chemical Name | N-Ethyl-N-(2-methylphenyl)acetamide |

| Synonyms | N-Ethyl-o-acetotoluidide; N-Ethyl-N-o-tolylacetamide |

| CAS Number | 13417-12-4 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Check CoA) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

| Partition Coefficient | LogP ~ 1.7 - 2.0 (Predicted) |

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived via SAR)

Based on the toxicity profiles of structural analogs (N-ethyl-o-toluidine and N-ethyl-N-phenylacetamide).[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Repeated): Category 2 (Potential blood/liver effects).[1]

Mechanism of Toxicity: The Metabolic Trap

The primary risk stems not just from the parent molecule, but from its metabolic hydrolysis. In vivo, amidases cleave the amide bond, releasing N-ethyl-o-toluidine .[1]

-

The Hazard: o-Toluidine derivatives are well-documented inducers of methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+), leading to tissue hypoxia.[1]

-

Implication: Cyanosis (blue skin/lips) is a late-stage sign of exposure.[1] Early detection requires biological monitoring if handling large quantities.[1]

Metabolic Pathway Diagram

The following diagram illustrates the bio-activation pathway that necessitates strict handling controls.[1]

Figure 1: Metabolic hydrolysis pathway yielding the toxic N-ethyl-o-toluidine moiety.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1][8][9]

The "Barrier" Strategy

Standard latex gloves are insufficient for lipophilic amides, which can permeate rubber matrices.

-

Respiratory: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Dermal (Hands): Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.[1]

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquid handling where splashing is a risk.[1]

Safe Handling Protocol: Step-by-Step

This protocol is designed to eliminate the risk of aerosol inhalation and dermal contact.

Phase 1: Preparation

-

Verify Ventilation: Check the fume hood monitor. If flow is <80 fpm, STOP.

-

Prepare Solvents: Pre-measure solvents (e.g., DMSO) to minimize open-container time.[1]

-

Decontaminate Balance: Place a disposable balance mat or weigh paper around the balance inside the hood.

Phase 2: Weighing & Transfer

-

Tare Vial: Place the receiving vial (scintillation vial or volumetric flask) on the balance.

-

Transfer:

-

Solubilization: Add solvent immediately to the vial to suppress volatility/dust. Cap tightly.

Phase 3: Cleanup & Waste[10]

-

Wipe Down: Clean the balance area with a methanol-dampened wipe.[1]

-

Disposal: Dispose of wipes and gloves as Hazardous Chemical Waste (do not use regular trash).

-

Wash: Wash hands with soap and water immediately after de-gloving.

Operational Workflow Diagram

Figure 2: Operational workflow emphasizing containment within the fume hood zone.

Emergency Response Protocols

Accidental Spills

-

Minor Spill (<5 mL/g):

First Aid Measures

Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if used as a primary reference standard.

-

Incompatibilities: Strong oxidizing agents, strong acids (promotes hydrolysis to toxic aniline).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13736174, N-Ethyl-N-methyl-2-phenylacetamide (Analogous Structure).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: N-ethyl-o-toluidine (Metabolic Precursor).[1] Retrieved from [Link][1]

-

U.S. National Library of Medicine. TOXNET: Toxicology Data Network - Aniline Derivatives.[1] (General Reference for Aniline Toxicity).

Sources

- 1. N-Ethyl-o-toluenesulfonamide | C9H13NO2S | CID 14110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. fishersci.es [fishersci.es]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

Comprehensive Technical Guide: N-Ethyl-N-(2-methylphenyl)acetamide Derivatives

Executive Summary

The N-ethyl-N-(2-methylphenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as the saturated core of the renowned antipruritic and scabicidal agent, Crotamiton (N-ethyl-o-crotonotoluidide). While Crotamiton contains an unsaturated crotonyl tail, the fundamental pharmacophore resides in the N-substituted o-toluidine amide structure.

This guide analyzes the transition from this core acetamide scaffold to its bioactive derivatives, focusing on TRPV4 (Transient Receptor Potential Vanilloid 4) channel modulation. We explore the synthesis, structure-activity relationships (SAR), and the distinct "bimodal" mechanism of action where these derivatives inhibit TRPV4 during exposure but induce massive pore dilation upon washout—a phenomenon critical for understanding their antipruritic efficacy.

Chemical Foundation & Structural Analysis

The Core Scaffold

The molecule N-ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide) consists of an o-toluidine ring nitrogen-substituted with an ethyl group and an acetyl group.

-

Lipophilicity: The absence of ionizable groups (unlike lidocaine-type anesthetics) renders this scaffold highly lipophilic (LogP ~2.0–2.5), facilitating rapid dermal penetration.

-

Steric Hindrance: The ortho-methyl group on the phenyl ring forces the amide bond out of planarity, a conformational feature essential for receptor binding (TRPV4) and metabolic stability against amidases.

Comparison: Saturated vs. Unsaturated

The primary derivative, Crotamiton , introduces a double bond in the acyl chain (crotonyl group).

| Feature | N-ethyl-N-(2-methylphenyl)acetamide | Crotamiton (Derivative) |

| Acyl Group | Acetyl (-COCH₃) | Crotonyl (-COCH=CHCH₃) |

| Saturation | Saturated | Unsaturated (Trans-alkene) |

| Primary Use | Synthetic Intermediate / Model | Antipruritic / Scabicidal |

| TRPV4 Activity | Moderate Inhibitor | Potent Inhibitor |

Mechanism of Action: The TRPV4 Paradox

Recent electrophysiological studies (Kittaka et al., 2017) have elucidated a unique mechanism for this class of derivatives. Unlike classical antagonists, N-ethyl-N-(2-methylphenyl)amide derivatives exhibit a bimodal effect on the TRPV4 ion channel.

The "Block and Burst" Mechanism

-

Inhibition Phase: Upon application, the molecule binds to the TRPV4 channel, effectively blocking basal and agonist-induced calcium influx. This correlates with the immediate relief of itch (antipruritic effect).

-

Washout Phase (Pore Dilation): As the drug concentration decreases (washout), the channel does not merely return to a closed state. Instead, the pore undergoes a conformational change, dilating significantly to allow a massive influx of large cations (e.g., NMDG+).

This "rebound" activation suggests that the derivatives stabilize a specific closed-desensitized state, and their removal triggers a catastrophic opening, potentially desensitizing the sensory neuron long-term.

Caption: Figure 1. Bimodal modulation of TRPV4 by N-ethyl-N-(2-methylphenyl)acetamide derivatives.

Synthesis Protocols

General Synthesis: Schotten-Baumann Acylation

This protocol describes the synthesis of the core acetamide scaffold. The same method applies to Crotamiton by substituting acetyl chloride with crotonyl chloride.

Reagents:

-

N-Ethyl-o-toluidine (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-ethyl-o-toluidine (13.5 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) in anhydrous DCM (100 mL).

-

Cooling: Submerge the flask in an ice-water bath to maintain the temperature at 0–5 °C.

-

Acylation: Dropwise add Acetyl Chloride (9.4 g, 120 mmol) dissolved in DCM (20 mL) over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:4).

-

Workup:

-

Quench with water (50 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine.

-

Wash with saturated NaHCO₃ (2 x 50 mL) to remove excess acid.

-

Wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the solvent under reduced pressure. The residue is purified via vacuum distillation (bp ~140°C at 10 mmHg) or silica gel column chromatography to yield N-ethyl-N-(2-methylphenyl)acetamide as a pale yellow oil.

Synthesis Workflow Visualization

Caption: Figure 2. Synthetic pathway for N-ethyl-N-(2-methylphenyl)acetamide via acylation.

Structure-Activity Relationship (SAR)[1][2]

The biological activity of this scaffold is highly sensitive to substitutions at three key positions:

| Position | Modification | Effect on Activity |

| N-Alkyl (Ethyl) | Change to Methyl | Reduced lipophilicity; decreased dermal permeation. |

| N-Alkyl (Ethyl) | Change to Propyl/Butyl | Increased lipophilicity but steric bulk may hinder TRPV4 binding pocket access. |

| Phenyl Ring (Ortho) | Remove Methyl (H) | Loss of activity. The ortho-methyl is crucial for twisting the amide bond (atropisomerism-like effect). |

| Phenyl Ring (Ortho) | Change to Chlorine | Maintains activity (bioisostere), seen in herbicide intermediates. |

| Acyl Group | Acetyl (Saturated) | Baseline activity. Good solvent properties, moderate TRPV4 inhibition. |

| Acyl Group | Crotonyl (Unsaturated) | Optimal Activity. The rigidity of the double bond enhances binding affinity to TRPV4. |

Experimental Assay: TRPV4 Calcium Influx[3]

To validate the activity of synthesized derivatives, a calcium influx assay using HEK293 cells expressing human TRPV4 is the gold standard.

Protocol:

-

Cell Culture: Plate HEK293t cells stably expressing hTRPV4 in 96-well poly-D-lysine coated plates.

-

Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 minutes at 37°C.

-

Baseline: Measure basal fluorescence (340/380 nm excitation ratio).

-

Agonist Challenge: Apply GSK1016790A (potnet TRPV4 agonist, 10 nM) to induce Ca²⁺ influx.[1]

-

Inhibition Test: Co-apply the N-ethyl-N-(2-methylphenyl)acetamide derivative (10 µM - 500 µM).

-

Expected Result: Immediate reduction in fluorescence (Inhibition).

-

-

Washout Test: Replace buffer with compound-free solution.

-

Expected Result: Rapid, high-amplitude spike in fluorescence (Pore Dilation).

-

References

-

Kittaka, H., et al. (2017). The transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects.[2] Pflügers Archiv - European Journal of Physiology.

-

Cai, Z., et al. (2007). Synthesis and crystal structure of N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E.

-

Prakash, S., et al. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. Journal of Medical Entomology.

-

Breaux, E. J. (1986). Structural correlations of chloroacetanilide herbicides. Journal of Agricultural and Food Chemistry.[3]

Sources

The Pharmacological Potential of N-ethyl-N-(2-methylphenyl)acetamide Analogs: A Technical Guide for Drug Discovery

Abstract

The N-arylacetamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological potential of N-ethyl-N-(2-methylphenyl)acetamide and its analogs. While direct extensive research on this specific parent compound is limited, by synthesizing data from structurally related N-arylacetamides, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key pharmacological activities including anticonvulsant, anti-inflammatory, and anticancer properties, and the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. Furthermore, this guide presents detailed experimental protocols, discusses the importance of ADMET profiling, and explores the mechanistic basis of their action through molecular interactions.

Introduction: The Versatility of the N-Arylacetamide Core

N-arylacetamides are organic compounds characterized by an acetamide group linked to an aryl substituent.[1] This structural unit is found in numerous pharmaceuticals and biologically active molecules, highlighting its importance as a pharmacophore. The amide bond provides a stable linkage and the capacity for hydrogen bonding, while the aryl group offers a modifiable scaffold for fine-tuning physicochemical properties and target interactions.[2] N-ethyl-N-(2-methylphenyl)acetamide serves as a quintessential example of this class, possessing the core structure from which a multitude of analogs with diverse therapeutic potential can be derived. The exploration of its analogs is driven by the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for N-Arylacetamide Analogs

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide and its analogs can be achieved through several reliable methods. A common and effective approach involves the acylation of the corresponding N-ethyl-2-methylaniline with an acetylating agent.

General Synthesis Workflow

The following diagram outlines a typical synthetic workflow for generating a library of N-arylacetamide analogs.

Caption: A generalized workflow for the synthesis, purification, and characterization of N-arylacetamide analogs.

Exemplary Synthesis Protocol for N-ethyl-N-(2-methylphenyl)acetamide

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound.

Materials:

-

N-ethyl-2-methylaniline

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-2-methylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.2 eq) to the stirred solution. Then, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Quenching and Workup: Once the reaction is complete, quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and concentrate to yield N-ethyl-N-(2-methylphenyl)acetamide as a solid or oil. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[3]

Pharmacological Activities and Therapeutic Potential

Analogs of N-ethyl-N-(2-methylphenyl)acetamide have demonstrated a wide spectrum of pharmacological activities, suggesting their potential in treating a variety of diseases.

Anticonvulsant Activity

Mechanism of Action: Several N-arylacetamide derivatives exhibit anticonvulsant properties, primarily through the modulation of voltage-gated sodium channels.[4] By binding to these channels, they can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing the rapid and uncontrolled firing of neurons that underlies seizure activity.[5]

Caption: Proposed mechanism of anticonvulsant action via modulation of voltage-gated sodium channels.

Experimental Evaluation: The anticonvulsant activity of novel analogs is typically assessed using well-established animal models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][5]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to screen for agents that may be effective against absence seizures.[6][7]

Protocol for MES-Induced Seizure Model:

-

Animals: Use male Swiss mice (20-25 g).

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Seizure Induction: After a predetermined time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Evaluation: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals).[7]

Anti-inflammatory and Analgesic Activity

Mechanism of Action: The anti-inflammatory effects of some N-arylacetamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is upregulated at sites of inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[8] Selective inhibition of COX-2 can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Evaluation:

-

In Vitro COX Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9]

-

Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation.

Protocol for In Vitro Fluorometric COX-2 Inhibition Assay:

-

Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and a fluorometric probe. Dissolve test compounds in DMSO to create stock solutions.[4]

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to the designated wells.

-

Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib) to the wells. Include a vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

-

Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Measurement: Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[4]

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

Anticancer Activity

Mechanism of Action: Certain phenylacetamide derivatives have demonstrated potent cytotoxic effects on cancer cell lines.[10] Their mechanism of action is often linked to the induction of apoptosis (programmed cell death). This can be achieved through the modulation of key regulatory proteins in the apoptotic cascade, such as the upregulation of pro-apoptotic proteins (e.g., Bax, FasL) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of executioner caspases like caspase-3.[10]

Experimental Evaluation:

-

MTT Assay: This colorimetric assay is used to assess cell viability and determine the IC₅₀ of the compounds against various cancer cell lines.

-

TUNEL Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.[10]

-

Caspase Activity Assays: These assays measure the activity of key caspases (e.g., caspase-3) to confirm the induction of apoptosis.

Other Potential Activities

-

Sigma Receptor Modulation: N-arylacetamides have been shown to bind to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological disorders.[11]

-

Antibacterial and Antifungal Activity: Some derivatives have shown promising activity against various bacterial and fungal strains.[5]

Structure-Activity Relationships (SAR)

The pharmacological activity of N-ethyl-N-(2-methylphenyl)acetamide analogs is highly dependent on the nature and position of substituents on the aryl ring.

Key SAR Insights:

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the phenyl ring can significantly influence activity. For instance, a para-nitro group has been associated with strong cytotoxic effects in cancer cells.[10] In anticonvulsant analogs, a 3-(trifluoromethyl) group on the anilide moiety conferred greater activity than a 3-chloro substituent.[4]

-

Steric Factors: The position of substituents is crucial. For sigma receptor ligands, 3-substituted compounds generally exhibit higher affinity than their 2- or 4-substituted counterparts.[11]

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modified by adding or removing lipophilic or hydrophilic groups, plays a critical role in its ability to cross cell membranes and reach its target.

Table 1: Hypothetical Structure-Activity Relationship Data for N-Arylacetamide Analogs

| Compound ID | R¹ (ortho) | R² (meta) | R³ (para) | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | COX-2 Inhibition (IC₅₀ µM) | Anticancer Activity (MCF-7, IC₅₀ µM) |

|---|---|---|---|---|---|---|

| Parent | -CH₃ | -H | -H | >100 | >50 | >50 |

| Analog A | -CH₃ | -CF₃ | -H | 35.2 | 12.5 | 22.8 |

| Analog B | -CH₃ | -H | -Cl | 68.4 | 8.9 | 15.6 |

| Analog C | -CH₃ | -H | -NO₂ | >100 | 25.1 | 5.2 |

| Analog D | -CH₃ | -OCH₃ | -H | 85.1 | 18.4 | 38.1 |

Note: This data is exemplary and intended to illustrate potential SAR trends based on published findings for related compound classes.

ADMET Profiling and In Silico Modeling

For any series of compounds to advance in the drug discovery pipeline, a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential.

Key Considerations:

-

Absorption: Oral bioavailability is often a key objective. In silico models can predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).[12][13]

-

Distribution: The ability to cross the blood-brain barrier is critical for CNS-active compounds. Plasma protein binding also affects the amount of free drug available to exert its effect.

-

Metabolism: The metabolic stability of the compounds, primarily mediated by cytochrome P450 enzymes, will determine their half-life and potential for drug-drug interactions.[14]

-

Toxicity: Early assessment of potential toxicity, including hepatotoxicity and cardiotoxicity (e.g., hERG inhibition), is crucial to avoid late-stage failures.[15]

In Silico Tools: Computational tools play a vital role in the early assessment of ADMET properties. QSAR models can predict these properties based on the chemical structure, allowing for the prioritization of compounds for synthesis and testing.[14][16] Molecular docking studies can provide insights into the binding modes of these analogs with their protein targets, helping to rationalize observed SAR and guide the design of more potent and selective compounds.[17][18]

Conclusion and Future Directions

The N-ethyl-N-(2-methylphenyl)acetamide scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Systematically modifying the substitution patterns on the aryl ring to enhance potency and selectivity for specific targets.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds.

-

Comprehensive Pharmacokinetic and Toxicological Evaluation: Conducting thorough in vivo studies to assess the drug-like properties of lead candidates.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these analogs in other disease areas where their targets are implicated.

By integrating rational drug design, robust synthetic chemistry, and comprehensive pharmacological evaluation, the full therapeutic potential of N-ethyl-N-(2-methylphenyl)acetamide analogs can be realized.

References

- Al-Ghorbani, M., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(8), 103261.

- Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75(1), 9.3.1-9.3.21.

- Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. (2025).

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved February 23, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 23, 2026, from [Link]

-

Screening Method Of Anti-Epileptic. (n.d.). Gyan Sanchay. Retrieved February 23, 2026, from [Link]

-

screening methods for Antiepileptic activity. (2017, October 26). SlideShare. Retrieved February 23, 2026, from [Link]

- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025).

- Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 715-725.

- Rani, P., et al. (2015). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 6(3), 59.

- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Pharmaceuticals, 15(12), 1564.

- de Oliveira, A. C., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 183-196.

-

N-Phenylacetamide. (n.d.). ChemBK. Retrieved February 23, 2026, from [Link]

-

sigma2 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 23, 2026, from [Link]

- Gupta, R., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide.

- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-801.

- Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.

- Kulkarni, S. K. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmacology, 31(5), 333.

- Kumar, A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 446-459.

- Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 915-919.

- Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides. (2020). Molecules, 25(24), 5941.

- Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). Molecules, 28(8), 3394.

- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

- Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research.

- Development of In Silico Models for Predicting Drug Absorption and Metabolism. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 196.

- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of medicinal chemistry.

- Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (2024). RSC Advances, 14(8), 5362-5378.

- [In-silico prediction of pharmacokinetic properties]. (2005). Nihon rinsho. Japanese journal of clinical medicine, 63(11), 1947-1953.

- Cheng, F., et al. (2013). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 73-82.

- Fagerholm, U., et al. (2022). In Silico Prediction of Human Clinical Pharmacokinetics with ANDROMEDA by Prosilico: Predictions for an Established Benchmarking Data Set, a Modern Small Drug Data Set, and a Comparison with Laboratory Methods.

- Molecular docking analysis and molecular dynamics simulation study of ameltolide analogous as a sodium channel blocker. (2025).

- Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. (2017). Bioorganic chemistry, 75, 235-247.

- ADME Properties. (2019). Cambridge MedChem Consulting.

- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2022). Journal of Biomolecular Structure and Dynamics, 40(15), 6825-6839.

- Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.).

- In Silico Resources to Assist in the Development and Evaluation of Physiologically-Based Kinetic Models. (n.d.). LJMU Research Online.

- In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. (2024). Proceedings, 103(1), 20.

Sources

- 1. ijpp.com [ijpp.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. assaygenie.com [assaygenie.com]

- 5. tandfonline.com [tandfonline.com]

- 6. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 7. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [In-silico prediction of pharmacokinetic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

- 17. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Preparation of N-ethyl-N-(2-methylphenyl)acetamide reference standards

Application Note: Preparation and Certification of N-Ethyl-N-(2-methylphenyl)acetamide Reference Standards

Abstract

This application note details the synthesis, purification, and characterization of N-Ethyl-N-(2-methylphenyl)acetamide (also known as N-ethyl-o-acetotoluidide).[1] This compound is a critical process-related impurity and degradation product associated with the synthesis of Crotamiton and Lidocaine . Due to the steric hindrance introduced by the ortho-methyl group and the N-ethyl substitution, this molecule exhibits significant rotational isomerism (rotamerism) at room temperature, complicating NMR analysis.[1] This guide provides a robust protocol for synthesizing high-purity (>99.5%) reference standards and offers specific analytical methods to resolve rotameric interference during characterization.

Introduction & Regulatory Context

In the development of topical antipruritics (like Crotamiton) and local anesthetics (like Lidocaine), the control of amide-based impurities is mandated by ICH Q3A/B guidelines.[1]

-

Target Molecule: N-Ethyl-N-(2-methylphenyl)acetamide.[1][2][3]

-

CAS Registry Number: 13936-86-2.

-

Context:

-

Crotamiton: The drug substance is N-ethyl-N-(2-methylphenyl)but-2-enamide.[1] The target molecule is the acetyl analog , formed if acetic anhydride is present during synthesis or via specific degradation pathways.[1]

-

Lidocaine: While Lidocaine is a 2,6-dimethyl derivative, this molecule serves as a model compound for studying N-dealkylation and subsequent acetylation pathways in metabolomics.[1]

-

Technical Challenge (The "Expert" Insight):

The simultaneous presence of an N-ethyl group and an ortho-tolyl group creates a "molecular brake." The rotation around the amide bond (N-C=O) is restricted.[1] Consequently, at room temperature, the molecule exists as a mixture of cis and trans rotamers (relative to the carbonyl oxygen and the phenyl ring).[1] This results in split or broadened signals in

Synthetic Route Design

To ensure high yield and purity, we utilize a Nucleophilic Acyl Substitution pathway using Acetyl Chloride.[1] While Acetic Anhydride is cheaper, Acetyl Chloride allows for lower reaction temperatures and easier removal of byproducts (HCl gas/salts) compared to acetic acid.[1]

Reaction Scheme:

Workflow Diagram

Figure 1: Step-by-step synthesis workflow for the preparation of the reference standard.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Crude Material

-

Scale: 10 mmol (approx. 1.35 g of precursor).

-

Reagents:

Steps:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve N-Ethyl-2-methylaniline (1.35 g) and TEA (1.52 g) in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute Acetyl Chloride (0.94 g) in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).[1] The starting amine spot (

) should disappear, replaced by a lower -

Workup:

-

Quench with 20 mL saturated NaHCO

solution. -

Separate the organic layer.[1] Extract the aqueous layer once with 10 mL DCM.[1]

-

Combine organic layers and wash with 1N HCl (10 mL) to remove unreacted amine, followed by Brine (10 mL).[1]

-

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure.[1]

-

Protocol 2: Purification (Reference Standard Grade)

The crude material is typically a viscous oil or low-melting solid.[1] For reference standard usage (>99.5% purity), Flash Column Chromatography is required.[1]

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Column Dimensions: 20 mm diameter x 300 mm length.

-

Eluent Gradient:

-

0–5 min: 100% Hexane (Equilibration).[1]

-

5–20 min: 0%

20% Ethyl Acetate in Hexane. -

Note: The product typically elutes around 15–20% EtOAc.

-

-

Finishing: Collect pure fractions (check via TLC/UV). Evaporate solvent.[4][5]

-

High Vacuum Drying: Dry the oil at 40°C under high vacuum (<1 mbar) for 4 hours to remove trace solvents.

Characterization & Validation (The "Self-Validating" System)

To certify this material, you must prove identity and purity.

A. HPLC Purity Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Acceptance Criteria: Purity > 99.5% (Area %).

B. NMR Spectroscopy (Handling Rotamers)

This is the most critical validation step.

-

Solvent: DMSO-

or CDCl -

Phenomenon: At 25°C, you will see two sets of signals (ratio approx 3:1 or 2:[1]1) for the N-Ethyl group (quartet/triplet) and the Acetyl methyl group (singlet).[1]

-

Validation Step: Perform Variable Temperature (VT) NMR at 75°C (348 K) in DMSO-

.-

Result: The split peaks will coalesce into single, sharp signals as the rotation rate exceeds the NMR timescale.[1] This confirms the "impurities" are actually rotamers.

-

Validation Logic Diagram

Figure 2: Validation logic ensuring rotamers are not mistaken for impurities.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow viscous oil | May crystallize upon prolonged storage at -20°C. |

| Molecular Formula | ||

| Molecular Weight | 177.25 g/mol | |

| Mass Spec (ESI+) | ||

| Shifts are approximate due to temperature.[1] | ||

| Storage | -20°C, Hygroscopic | Store under Argon/Nitrogen. |

References

-

European Pharmacopoeia (Ph. Eur.) . Crotamiton Monograph 1194. (Defines impurity profiles and limits for N-ethyl-o-toluidine derivatives). [1]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13736174 (N-Ethyl-N-methyl-2-phenylacetamide - Related Structure). Retrieved from .[1] (Note: Used for physical property correlation of N,N-disubstituted acetamides).

-

Arisawa, M., et al. (2002) .[1] Rotational Isomerism in Amides. Journal of Pharmaceutical Sciences. (Fundamental grounding for the VT-NMR protocol).

-

ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. .

Sources

- 1. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. CAS 6933-00-2: 2-cloro-N-etil-N-(2-metilfenil)acetamida [cymitquimica.com]

- 4. N-Methyl-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Methyl-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for the Extraction of N-ethyl-N-(2-methylphenyl)acetamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the liquid-liquid extraction (LLE) of N-ethyl-N-(2-methylphenyl)acetamide. Moving beyond a simple list of solvents, this note elucidates the foundational principles governing solvent choice, integrating the physicochemical properties of the target analyte with the theoretical and practical aspects of LLE. We present a multi-faceted approach, including a comparative analysis of candidate solvents and detailed protocols for both empirical solvent screening and an optimized extraction workflow.

Introduction

N-ethyl-N-(2-methylphenyl)acetamide is a tertiary amide, a structural motif prevalent in pharmacologically active compounds and synthetic intermediates. The efficient isolation and purification of such molecules are critical steps in research and development, with liquid-liquid extraction (LLE) being a primary technique. The success of LLE hinges almost entirely on the judicious choice of the extracting solvent. A suboptimal solvent can lead to poor recovery, low purity, and downstream processing challenges such as emulsion formation or difficult solvent removal.

This guide provides the scientific rationale and a practical framework for selecting an appropriate solvent, ensuring a robust, efficient, and reproducible extraction process for N-ethyl-N-(2-methylphenyl)acetamide and structurally related compounds.

Physicochemical Profile of the Analyte

Understanding the target molecule is the first step in designing an effective extraction strategy. N-ethyl-N-(2-methylphenyl)acetamide possesses distinct structural features that dictate its solubility and partitioning behavior:

-

Tertiary Amide Group: The core functional group, -C(=O)N<, is polar. The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen's lone pair is delocalized into the carbonyl, making tertiary amides very weak bases.[1][2] Unlike primary or secondary amides, it lacks a hydrogen bond donor. This limits its solubility in highly polar, protic solvents like water but allows for favorable interactions with a range of organic solvents.[1]

-

Aromatic and Alkyl Moieties: The presence of a 2-methylphenyl (tolyl) group and an N-ethyl group imparts significant nonpolar, lipophilic character to the molecule. This structural aspect suggests that the compound will have a favorable solubility in organic solvents over water.

-

Overall Polarity: The combination of a polar amide core and nonpolar hydrocarbon scaffolding results in a molecule of moderate overall polarity. Its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar regions. The modification of molecules with acetamide groups is a known strategy to increase lipophilicity and enhance transport across biological membranes.[3]

Theoretical Pillars of Solvent Selection for LLE

The selection of an extraction solvent is governed by several key principles that aim to maximize the transfer of the target analyte from the initial phase (typically aqueous) to the organic solvent phase.

-

Distribution Coefficient (K): The partition or distribution coefficient (K) is the equilibrium ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase.[4] A high K value (>10) is desirable for efficient extraction. The polarity of the extraction solvent should ideally match that of the analyte to maximize K.[5]

-

Immiscibility: The extraction solvent must be immiscible with the sample solution to allow for the formation of two distinct layers.[6] Organic solvents with high polarity, such as methanol and acetone, are miscible with water and therefore unsuitable for LLE.[7]

-

Selectivity: The ideal solvent should have a high affinity for the target analyte while having poor solubility for impurities and other matrix components.[6][7] This ensures that the extraction process also serves as a purification step.

-

Physical and Safety Properties:

-

Volatility: A relatively low boiling point is advantageous, as it allows for the easy removal of the solvent from the purified analyte via evaporation, reducing energy costs and processing time.[8]

-

Density: A significant density difference between the organic solvent and the aqueous phase facilitates clean and rapid separation of the layers.

-

Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.[7][8] While highly effective, some solvents like dichloromethane and chloroform are toxic, while others like diethyl ether are highly flammable.[7]

-

Comparative Analysis of Candidate Solvents

Based on the principles above, several common organic solvents are candidates for the extraction of N-ethyl-N-(2-methylphenyl)acetamide from an aqueous matrix. The table below provides a comparative overview.

| Solvent | Polarity Index (P') | Boiling Point (°C) | Density (g/mL) | Key Characteristics & Safety Notes |

| Hexane | 0.1 | 69 | 0.655 | Nonpolar: Good for extracting highly nonpolar compounds. May have insufficient solvating power for the polar amide group. Flammable.[6] |

| Toluene | 2.4 | 111 | 0.867 | Aromatic/Slightly Polar: Can interact favorably with the phenyl ring of the analyte. Higher boiling point makes it harder to remove. |

| Diethyl Ether | 2.8 | 34.6 | 0.713 | Moderately Polar: Good general-purpose solvent. Very low boiling point and high volatility make it easy to remove but also create a significant fire hazard.[7][8] |

| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Polar Aprotic: Excellent solvating power for a wide range of compounds.[6] Density is greater than water, forming the bottom layer. Toxic and a suspected carcinogen.[7] |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Moderately Polar: Offers a good balance of polarity, solvating power, and safety.[6] Less toxic than DCM. Flammable. Often a preferred choice in pharmaceutical processes. |

Protocol for Empirical Solvent Screening

Theoretical selection should always be validated by empirical testing. This protocol provides a rapid and efficient method to screen candidate solvents and determine the most effective one for your specific application.

Workflow for Solvent Selection

Caption: A systematic workflow for the empirical selection of an optimal extraction solvent.

Step-by-Step Protocol

Objective: To determine the relative extraction efficiency of several candidate solvents for N-ethyl-N-(2-methylphenyl)acetamide.

Materials:

-

N-ethyl-N-(2-methylphenyl)acetamide (pure standard)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Candidate solvents: Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate (analytical grade)

-

5 mL glass vials with PTFE-lined caps (5 per solvent)

-

Vortex mixer

-

Centrifuge (optional, to break emulsions)

-

Pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of N-ethyl-N-(2-methylphenyl)acetamide in the aqueous buffer at a known concentration (e.g., 100 µg/mL).

-

Aliquoting: To a series of labeled 5 mL vials, add 2 mL of the aqueous stock solution.

-

Solvent Addition: To each vial, add 2 mL of one of the candidate solvents. Ensure you have replicate vials for each solvent.

-

Extraction: Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between the phases.

-

Phase Separation: Allow the vials to stand undisturbed until the aqueous and organic layers have clearly separated (approx. 5-10 minutes). If an emulsion forms, a brief centrifugation can aid separation.

-

Sample Collection: Carefully remove a known volume (e.g., 1 mL) from the organic layer of each vial, taking care not to disturb the aqueous layer or the interface.

-

Analysis:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a fixed volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

-

Inject the reconstituted samples into the analytical instrument and quantify the amount of N-ethyl-N-(2-methylphenyl)acetamide.

-

-

Data Evaluation: Calculate the amount of analyte recovered for each solvent. The solvent yielding the highest recovery is the most efficient for this extraction.

Optimized Liquid-Liquid Extraction Protocol

Based on a balance of performance, safety, and practicality, Ethyl Acetate is often an excellent choice for moderately polar compounds like N-ethyl-N-(2-methylphenyl)acetamide. The following protocol details an optimized extraction procedure.

Workflow for Liquid-Liquid Extraction

Caption: Step-by-step workflow for an optimized liquid-liquid extraction using a separatory funnel.

Step-by-Step Protocol

Objective: To efficiently extract N-ethyl-N-(2-methylphenyl)acetamide from an aqueous solution into ethyl acetate.

Materials:

-

Aqueous solution containing the analyte

-

Ethyl Acetate (EtOAc), analytical grade

-

Separatory funnel of appropriate size

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Collection flask (e.g., round-bottom flask)

-

Rotary evaporator

Procedure:

-

Preparation: Place the aqueous solution containing N-ethyl-N-(2-methylphenyl)acetamide into a separatory funnel.

-

First Extraction:

-

Add a volume of ethyl acetate equal to approximately one-third to one-half of the aqueous volume. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.[9][10]

-

Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately open the stopcock to vent any pressure buildup.

-

Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting frequently.

-

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the upper layer.

-

Collection: Drain the lower aqueous layer into a beaker. Then, drain the upper ethyl acetate layer into a clean collection flask.

-

Second and Third Extractions:

-

Return the aqueous layer to the separatory funnel.

-

Repeat steps 2-4 two more times with fresh aliquots of ethyl acetate, combining all organic extracts into the same collection flask.

-

-

Washing (Optional): To remove residual water-soluble impurities from the combined organic extract, add a small volume of brine to the collection flask, transfer back to the separatory funnel, shake, separate, and collect the organic layer as before. This step helps to "salt out" the analyte and break emulsions.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts in the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. This removes residual water.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the extracted N-ethyl-N-(2-methylphenyl)acetamide.

Conclusion

The selection of an extraction solvent is a critical decision that directly impacts product yield, purity, and process efficiency. For a moderately polar molecule like N-ethyl-N-(2-methylphenyl)acetamide, a solvent such as ethyl acetate provides an excellent balance of solvating power, safety, and ease of handling. By combining a theoretical understanding of physicochemical principles with empirical screening, researchers can confidently develop robust and optimized extraction protocols tailored to their specific needs.

References

-

University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Organic Web Chem. [Link]

-

K-Jhil Scientific. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

-

Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. [Link]

-

Majors, R. E. (2011). Practical Aspects of Solvent Extraction. LCGC International. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13736174, N-Ethyl-N-methyl-2-phenylacetamide. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-phenyl-N-butyl-N-ethyl-. [Link]

-

Abraham, M. H., et al. (2005). Partition of compounds from water and from air into amides. ResearchGate. [Link]

-

Solubility of Things. (n.d.). N-Ethyl-N-vinylacetamide. [Link]

-

Abraham, M. H., et al. (2005). Partition of compounds from water and from air into amides. New Journal of Chemistry, 29, 1337-1347. [Link]

-

NIST. (n.d.). Acetamide, N-(2-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. NIST Chemistry WebBook. [Link]

-

Science Ready. (n.d.). Amides. Organic Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). [Link]

-

Arora, M., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045. [Link]

-

Wikipedia. (n.d.). Amide. [Link]

-

Palleros, D. R. (2004). Liquid-Liquid Extraction: Are n Extractions with V/n mL of Solvent Really More Effective Than One Extraction with V mL?. Journal of Chemical Education, 81(1), 133. [Link]

-

SIELC Technologies. (2018, February 16). Acetamide, N-ethyl-N-phenyl-. [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. [Link]

-

LibreTexts Chemistry. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

-

Wikipedia. (n.d.). N-Methylacetamide. [Link]

-

Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4913. [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 7. 2. Apparatus and Technique [chem.ualberta.ca]

- 8. hydrometaltech.com [hydrometaltech.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Topic: Catalytic Reagents for the Synthesis of N-ethyl-N-(2-methylphenyl)acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N,N-disubstituted amides, such as N-ethyl-N-(2-methylphenyl)acetamide, is a cornerstone transformation in organic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant chemical waste and can require harsh reaction conditions.[1] This application note provides a comprehensive guide to modern catalytic strategies for the N-acetylation of N-ethyl-o-toluidine. We delve into the mechanisms, advantages, and practical implementation of various catalytic systems, including Lewis acids, Brønsted acids, organocatalysts, and biocatalysts. Detailed, field-tested protocols are provided for each major approach, accompanied by mechanistic diagrams and a comparative analysis to guide researchers in selecting the optimal method for their specific needs, emphasizing efficiency, sustainability, and experimental robustness.

Introduction: The Imperative for Catalytic Amidation

The amide bond is one of the most prevalent functional groups in chemistry and biology.[2] The target molecule, N-ethyl-N-(2-methylphenyl)acetamide, is synthesized via the N-acylation of the secondary amine, N-ethyl-o-toluidine. While this transformation can be achieved using highly reactive acylating agents like acetyl chloride or acetic anhydride without a catalyst, such reactions can be exothermic and produce corrosive byproducts (e.g., HCl).[3][4]

The pursuit of "green chemistry" principles and process efficiency has driven the development of catalytic methods.[1][5] A catalytic approach to amide synthesis aims to:

-

Utilize less reactive, more environmentally benign acylating agents.

-

Reduce reaction temperatures and times.

-

Minimize waste by avoiding stoichiometric coupling reagents.[2]

-

Enhance selectivity and yield.

This guide explores several catalytic pathways to achieve these goals in the synthesis of N-ethyl-N-(2-methylphenyl)acetamide.

Foundational Reaction: N-Acylation of a Secondary Amine

The core reaction involves the nucleophilic attack of the nitrogen atom of N-ethyl-o-toluidine on the electrophilic carbonyl carbon of an acetylating agent. The general transformation is shown below:

Figure 1: General reaction scheme for the synthesis of N-ethyl-N-(2-methylphenyl)acetamide.

The choice of acetylating agent is critical and directly influences the need for and type of catalyst. Common acetylating agents include:

-

High Reactivity: Acetyl Chloride, Acetic Anhydride.

-

Lower Reactivity: Ethyl Acetate, Acetic Acid, Acetonitrile.

Catalysts function by activating either the amine or, more commonly, the acetylating agent, thereby lowering the activation energy of the reaction.

Catalytic Strategies and Mechanistic Insights

Lewis Acid Catalysis: Activating the Carbonyl

Lewis acids are electron-pair acceptors that can coordinate to the carbonyl oxygen of the acylating agent. This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine.[6][7]

Mechanism of Action: Common Lewis acids like ZnCl₂, AlCl₃, and Cu(OTf)₂ are effective for this purpose.[6][7] The catalyst is regenerated upon elimination of the leaving group.

Caption: Lewis acid activation of acetic anhydride.

Advantages:

-

High efficiency with common, cost-effective catalysts like CaCl₂ or ZnCl₂.[8]

-

Relatively fast reaction times.

Considerations:

-

Many Lewis acids are moisture-sensitive, requiring anhydrous reaction conditions.

-

Catalyst removal during workup is necessary.

-

Some catalysts are toxic or environmentally hazardous.

Organocatalysis: The Nucleophilic Pathway

Certain organic molecules can act as potent catalysts. For N-acylation, 4-(Dimethylamino)pyridine (DMAP) is a classic and highly effective nucleophilic catalyst.

Mechanism of Action: DMAP is more nucleophilic than the substrate amine. It first attacks acetic anhydride to form a highly reactive N-acetylpyridinium salt.[9] This intermediate is a superior acetylating agent and is readily attacked by N-ethyl-o-toluidine to furnish the product and regenerate the DMAP catalyst. A tertiary amine base like triethylamine (TEA) is often added to neutralize the acetic acid byproduct.[9]

Caption: Nucleophilic catalysis by DMAP.

Advantages:

-

Extremely high catalytic activity; only small amounts (1-5 mol%) are needed.

-

Mild reaction conditions, often at room temperature.

Considerations:

-

DMAP is toxic and should be handled with care.

-

Requires a stoichiometric amount of a non-nucleophilic base (e.g., TEA) to scavenge acid.

Biocatalysis: The Green Chemistry Frontier

Enzymes offer an exceptionally selective and sustainable route to amide synthesis.[10][11] Lipases, such as immobilized Candida antarctica lipase B (CALB), are particularly versatile and can catalyze the direct amidation of carboxylic acids with amines under mild, often aqueous, conditions.[12]

Mechanism of Action: The enzyme's active site (typically a serine residue) attacks the carboxylic acid (acetic acid) to form a covalent acyl-enzyme intermediate. This activated intermediate is then intercepted by the amine nucleophile (N-ethyl-o-toluidine) to form the amide bond and release the free enzyme.[13]

Advantages:

-

Unparalleled selectivity, often avoiding the need for protecting groups.

-

Operates in environmentally friendly solvents (including water) at or near room temperature.

-

The catalyst is biodegradable and non-toxic.

Considerations:

-

Enzymes can have limited substrate scope.

-

Reaction times can be longer than traditional chemical methods.

-

The cost of the biocatalyst may be higher, though it is often reusable.

Comparative Overview of Catalytic Methods

| Catalyst System | Typical Catalyst | Acylating Agent | Typical Conditions | Advantages | Disadvantages/Considerations |

| Lewis Acid | ZnCl₂, CaCl₂, AlCl₃ | Acetic Anhydride | Room temp to 80°C | Cost-effective, readily available catalysts, fast reactions.[8] | Moisture sensitive, requires anhydrous conditions, catalyst removal needed. |

| Brønsted Acid | Acetic Acid, p-TsOH | Ethyl Acetate | 80-120°C | Uses greener acylating agents, simple catalysts.[14] | Requires elevated temperatures, may have slower reaction rates. |

| Organocatalysis | 4-DMAP | Acetic Anhydride | Room temp | Very high activity at low loadings, mild conditions. | Catalyst is toxic, requires a stoichiometric base (e.g., TEA).[9] |

| Biocatalysis | Candida antarctica Lipase B (CALB) | Acetic Acid | 30-60°C | Highly selective, sustainable, mild aqueous conditions.[12] | Longer reaction times, potential substrate limitations, higher initial cost. |

Experimental Protocols

Workflow Overview

Caption: General experimental workflow for N-acylation.

Protocol 1: Lewis Acid Catalyzed Synthesis with CaCl₂

This protocol is based on efficient and cost-effective methods for N-acetylation.

Materials:

-

N-ethyl-o-toluidine (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Anhydrous Calcium Chloride (CaCl₂) (0.1 eq)

-

Ethyl Acetate (solvent)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-ethyl-o-toluidine and anhydrous calcium chloride.

-

Add dry ethyl acetate as the solvent (approx. 0.2 M concentration).

-

Reaction: Stir the mixture at room temperature. Add acetic anhydride dropwise to the suspension.

-

Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize any acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety: Acetic anhydride is corrosive and a lachrymator. Perform all operations in a well-ventilated fume hood.

Protocol 2: Organocatalyzed Synthesis with DMAP

This protocol utilizes a highly efficient nucleophilic catalyst for mild and rapid acetylation.

Materials:

-

N-ethyl-o-toluidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

-

Dichloromethane (DCM) (anhydrous solvent)

-

1 M aqueous HCl

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Setup: In a dry round-bottomed flask under a nitrogen atmosphere, dissolve N-ethyl-o-toluidine, triethylamine, and DMAP in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Reaction: Add acetic anhydride dropwise via syringe.

-

Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude amide is often of high purity but can be further purified by flash chromatography if needed.

Safety: DMAP is highly toxic. Handle with extreme care using appropriate personal protective equipment. DCM is a suspected carcinogen.

Protocol 3: Biocatalytic Synthesis with Immobilized Lipase (Conceptual)

This protocol outlines a sustainable approach using a commercially available enzyme.[12]

Materials:

-

N-ethyl-o-toluidine (1.0 eq)

-

Acetic Acid (1.5-2.0 eq)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (10-20% by weight of the limiting reagent)

-

Cyclopentyl methyl ether (CPME) or 2-Methyl-THF (green solvents)

-

Molecular sieves (3Å or 4Å) to remove water byproduct

Procedure:

-

Setup: To a flask, add N-ethyl-o-toluidine, acetic acid, the chosen solvent, and activated molecular sieves.

-

Reaction: Add the immobilized lipase (CALB) to the mixture.

-

Seal the flask and stir at a controlled temperature (e.g., 40-60 °C) on a shaker or with a magnetic stirrer. The reaction may take 24-72 hours. Monitor progress by GC-MS or LC-MS.

-

Work-up: Upon completion, simply filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

Wash the filtrate with a dilute basic solution (e.g., NaHCO₃) to remove any unreacted acetic acid, followed by a water wash.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Safety: Handle all organic solvents in a fume hood. While the catalyst is benign, standard laboratory safety practices should be followed.

Conclusion

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide can be accomplished through a variety of catalytic methods, each with distinct advantages. For rapid, cost-effective synthesis where environmental considerations are secondary, Lewis acid catalysis offers a robust solution. Organocatalysis with DMAP provides an exceptionally mild and fast alternative, albeit with a more toxic catalyst. For researchers focused on sustainability and green chemistry, biocatalysis with immobilized lipases represents the state-of-the-art, enabling direct amidation under benign conditions with a reusable catalyst. The choice of protocol will ultimately depend on the specific requirements of the laboratory, including scale, cost, time constraints, and commitment to sustainable practices.

References

- Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System.

- Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels. PMC.

- Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.

- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.

- Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025).

- A Sustainable Green Enzymatic Method for Amide Bond Form

- Acylation Overview, Mechanism & Agents. Study.com.

- A green chemistry perspective on catalytic amide bond form

- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.

- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (2019).

- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

- Lewis Acid Catalyzed Acylation Reactions: Scope and Limit

- Catalytic Amid

- Acetylation of Secondary amines. Chemistry Stack Exchange. (2022).

- An efficient and cost effective synthesis of acetamides c

- The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Catalytic Amidation [catalyticamidation.info]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocatalytic Heteroaromatic Amide Formation in Water Enabled by a Catalytic Tetrad and Two Access Tunnels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-N-(2-methylphenyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of N-ethyl-N-(2-methylphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this N-acylation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for higher yields and purity.

Overview of the Synthesis

The synthesis of N-ethyl-N-(2-methylphenyl)acetamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the secondary amine, N-ethyl-o-toluidine, using an acetylating agent such as acetyl chloride or acetic anhydride. A base is typically required to neutralize the acidic byproduct generated during the reaction.[1][2]

The core transformation is as follows:

N-ethyl-o-toluidine + Acetylating Agent → N-ethyl-N-(2-methylphenyl)acetamide + Acid Byproduct

While straightforward in principle, factors such as steric hindrance from the ortho-methyl group, the reactivity of the acetylating agent, and the choice of base can significantly impact the reaction's efficiency and outcome.

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetyl chloride or acetic anhydride?

A1: Both are effective, but they have different reactivity profiles and byproducts.

-

Acetyl Chloride: Is more reactive than acetic anhydride and often leads to faster reaction times.[1] However, it produces hydrochloric acid (HCl) as a byproduct, which is corrosive and must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[3]

-

Acetic Anhydride: Is less reactive and may require heating or a catalyst for efficient conversion. Its byproduct is acetic acid, which is less corrosive than HCl. Acetic anhydride is also sensitive to moisture and can hydrolyze, reducing its effectiveness.[4][5][6]

The choice often depends on the scale of the reaction, available starting materials, and desired reaction rate. For a sterically hindered amine like N-ethyl-o-toluidine, the higher reactivity of acetyl chloride can be advantageous.

Q2: What is the function of the base, and how do I choose one?

A2: The base is critical for neutralizing the acidic byproduct (HCl or acetic acid). This prevents the acid from forming an unreactive ammonium salt with the starting amine, thereby driving the reaction to completion.[1][3][7]

-

Aqueous Inorganic Bases (e.g., NaOH, NaHCO₃): Used in two-phase "Schotten-Baumann" conditions.[8][9] The reaction occurs at the interface of the organic and aqueous layers. This method is robust and cost-effective for larger scales.

-

Organic Amine Bases (e.g., Pyridine, Triethylamine (TEA)): Used in a single organic phase (e.g., in Dichloromethane - DCM). Pyridine can also act as a nucleophilic catalyst. TEA is a non-nucleophilic base often used when the catalytic effect of pyridine is not desired.[10] A slight excess (e.g., 1.1 equivalents) is typically used.

Q3: How can I monitor the reaction's progress?